Cas no 1001419-82-4 ((3-Nitro-1H-pyrazol-1-yl)methanol)

(3-Nitro-1H-pyrazol-1-yl)methanol is a nitro-substituted pyrazole derivative with a hydroxymethyl functional group, offering versatile reactivity in synthetic chemistry. Its structure combines the electrophilic character of the nitro group with the nucleophilic potential of the alcohol moiety, making it a valuable intermediate for heterocyclic synthesis and functionalization. The compound is particularly useful in the preparation of pharmacologically active molecules, agrochemicals, and coordination complexes due to its ability to participate in condensation, substitution, and metal-ligand interactions. High purity grades ensure consistent performance in research and industrial applications. Stability under standard storage conditions and compatibility with common organic solvents further enhance its utility in multistep synthetic routes.
(3-Nitro-1H-pyrazol-1-yl)methanol structure
1001419-82-4 structure
Product name:(3-Nitro-1H-pyrazol-1-yl)methanol
CAS No:1001419-82-4
MF:C4H5N3O3
MW:143.100800275803
MDL:MFCD05667183
CID:3059686
PubChem ID:7018572

(3-Nitro-1H-pyrazol-1-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Nitro-1H-pyrazol-1-yl)methanol
    • AKOS B022902
    • ART-CHEM-BB B022902
    • (3-NITRO-PYRAZOL-1-YL)-METHANOL
    • (3-Nitro-4,5-dihydro-pyrazol-1-yl)-methanol
    • STK312987
    • 1001419-82-4
    • BQB41982
    • (3-nitropyrazol-1-yl)methanol
    • DB-016439
    • W18449
    • AS-60637
    • AKOS015922147
    • CS-0060691
    • SCHEMBL1107514
    • AKOS000311400
    • MFCD05667183
    • MDL: MFCD05667183
    • Inchi: InChI=1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2
    • InChI Key: GCAYWNIVYPFESS-UHFFFAOYSA-N
    • SMILES: C1=CN(CO)N=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 143.03309103g/mol
  • Monoisotopic Mass: 143.03309103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.9Ų
  • XLogP3: -0.3

(3-Nitro-1H-pyrazol-1-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE10573-5g
(3-Nitro-1h-pyrazol-1-yl)methanol
1001419-82-4 95%
5g
$989.00 2024-04-20
Chemenu
CM362794-1g
(3-Nitro-1H-pyrazol-1-yl)methanol
1001419-82-4 95%+
1g
$138 2023-02-03
Fluorochem
025310-1g
3-Nitro-pyrazol-1-yl)-methanol
1001419-82-4
1g
£425.00 2022-03-01
Fluorochem
025310-250mg
3-Nitro-pyrazol-1-yl)-methanol
1001419-82-4
250mg
£160.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N942598-250mg
(3-Nitro-1H-pyrazol-1-yl)methanol
1001419-82-4 ≥95%
250mg
¥364.50 2022-09-01
Ambeed
A116988-5g
(3-Nitro-1H-pyrazol-1-yl)methanol
1001419-82-4 97%
5g
$861.0 2024-04-26
A2B Chem LLC
AE10573-1g
(3-Nitro-1h-pyrazol-1-yl)methanol
1001419-82-4 95%
1g
$424.00 2024-04-20
1PlusChem
1P008TF1-1g
(3-NITRO-PYRAZOL-1-YL)-METHANOL
1001419-82-4 95%
1g
$199.00 2023-12-27
eNovation Chemicals LLC
D958329-1g
(3-NITRO-PYRAZOL-1-YL)-METHANOL
1001419-82-4 95%
1g
$520 2025-02-18
eNovation Chemicals LLC
D958329-5g
(3-NITRO-PYRAZOL-1-YL)-METHANOL
1001419-82-4 95%
5g
$1180 2025-02-18

Additional information on (3-Nitro-1H-pyrazol-1-yl)methanol

The Comprehensive Overview of (3-Nitro-1H-pyrazol-1-yl)methanol (CAS No. 1001419-82-4)

(3-Nitro-1H-pyrazol-1-yl)methanol, identified by the CAS registry number 1001419-82-4, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a pyrazole ring substituted with a nitro group and a hydroxymethyl substituent, exhibits a wide range of applications and properties that make it a valuable molecule for both academic and industrial research.

The pyrazole moiety in (3-Nitro-1H-pyrazol-1-yl)methanol is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature contributes to its stability and reactivity, making it a popular choice in the synthesis of various bioactive compounds. Recent studies have highlighted its potential as an intermediate in the development of novel drugs targeting specific biological pathways, such as kinase inhibitors and anti-inflammatory agents.

One of the most notable aspects of this compound is its ability to undergo various chemical transformations. Researchers have explored its use in click chemistry reactions, where it serves as a valuable building block for constructing complex molecular architectures. The nitro group attached to the pyrazole ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it suitable for applications in electrochemistry and optoelectronics.

In terms of synthesis, (3-Nitro-1H-pyrazol-1-yl)methanol can be prepared through several routes, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These developments have further enhanced its appeal as a key intermediate in organic synthesis.

The biological activity of (3-Nitro-1H-pyrazol-1-yl)methanol has been extensively studied, with findings indicating potential anti-cancer properties. Preclinical studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with key cellular processes such as DNA repair and apoptosis induction. Additionally, its ability to modulate enzyme activity makes it a promising candidate for drug discovery programs targeting neurodegenerative diseases.

From an industrial perspective, the demand for (3-Nitro-1H-pyrazol-1-yl)methanol has grown due to its role as an intermediate in the production of advanced materials. For instance, it has been utilized in the synthesis of high-performance polymers and coatings with enhanced thermal stability and mechanical properties. Its compatibility with various polymerization techniques further expands its utility across multiple industries.

In conclusion, (3-Nitro-1H-pyrazol-1-yl)methanol (CAS No. 1001419-82-) stands out as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, reactivity, and tunable properties make it an essential molecule for researchers aiming to develop innovative solutions in drug discovery, materials science, and beyond.

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(CAS:1001419-82-4)(3-Nitro-1H-pyrazol-1-yl)methanol
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